9-Benzyl-2-fluoro-9h-purin-6-amine
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Overview
Description
9-Benzyl-2-fluoro-9h-purin-6-amine is a fluorinated purine derivative Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2-fluoro-9h-purin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopurine.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which makes the purine ring more electrophilic.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted purines can be formed.
Oxidation and Reduction Products: These reactions typically yield oxidized or reduced forms of the purine ring.
Scientific Research Applications
9-Benzyl-2-fluoro-9h-purin-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated purines and nucleosides.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-Benzyl-2-fluoro-9h-purin-6-amine involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, while the benzyl group increases its lipophilicity, facilitating membrane permeability . These interactions can modulate the activity of enzymes involved in nucleic acid metabolism, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 2-Fluoro-9H-purin-6-amine
- 9-Benzyl-9H-purin-6-amine
- 8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9H-purin-6-Ylamine
- 9-Butyl-8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9H-purin-6-Ylamine
Comparison:
- 2-Fluoro-9H-purin-6-amine: Lacks the benzyl group, making it less lipophilic and potentially less effective in crossing biological membranes .
- 9-Benzyl-9H-purin-6-amine: Lacks the fluorine atom, which reduces its electrophilicity and reactivity in nucleophilic substitution reactions .
- 8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9H-purin-6-Ylamine: Contains additional methoxy groups, which can further modulate its biological activity and interactions .
- 9-Butyl-8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9H-purin-6-Ylamine: Similar structure but with a butyl group, which may alter its pharmacokinetic properties .
The unique combination of the fluorine atom and benzyl group in 9-Benzyl-2-fluoro-9h-purin-6-amine provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2357-25-7 |
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Molecular Formula |
C12H10FN5 |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
9-benzyl-2-fluoropurin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-12-16-10(14)9-11(17-12)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) |
InChI Key |
BGMJQNHBBPAADW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)F)N |
Origin of Product |
United States |
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